molecular formula C16H17BrO6 B014904 6-Bromo-2-naphthyl-alpha-D-galactopyranoside CAS No. 25997-59-5

6-Bromo-2-naphthyl-alpha-D-galactopyranoside

Cat. No. B014904
CAS RN: 25997-59-5
M. Wt: 385.21 g/mol
InChI Key: NLRXQZJJCPRATR-CWVYHPPDSA-N
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Description

6-Bromo-2-naphthyl-alpha-D-galactopyranoside is a substrate for α-galactosidase . It is a type of glycoside inhibitor of α-galactosidase and other glycosidases that hydrolyze galactose and other sugar derivatives . It is used in enzyme assays to detect and measure the activity of enzymes that act on alpha-galactosides .


Molecular Structure Analysis

The molecular formula of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is C16H17BrO6 . Its molecular weight is 385.22 g/mol .


Chemical Reactions Analysis

6-Bromo-2-naphthyl-alpha-D-galactopyranoside is used as a substrate in enzyme assays to detect and measure the activity of enzymes that act on alpha-galactosides . It is a type of glycoside inhibitor of α-galactosidase and other glycosidases that hydrolyze galactose and other sugar derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.22 g/mol . It should be stored desiccated at -20°C and protected from light .

Scientific Research Applications

Histochemical Studies

6-Bromo-2-naphthyl-alpha-D-galactopyranoside has been utilized in histochemical methods for demonstrating enzyme activities. A notable application is in the histochemical demonstration of α-d-galactosidase activity, particularly in formalin-fixed, frozen sections. This approach has been used to map enzyme activities in various organs, such as the intestines, kidneys, thyroid, and parathyroid glands, as well as in heterophiles and megakaryocytes of rats (Monis, Tsou, & Seligman, 1963).

Enzyme Kinetics and Biochemical Studies

The compound has played a role in understanding the mechanism of α-galactosidase action. It has been used in kinetic studies to compare the rate of enzymic hydrolysis and to explore the influence of the aglycone group in α-d-galactosides. Such studies have led to insights into enzymatic properties and potential inhibitors for α-galactosidase (Tsou & Su, 1964).

Detection of β-Galactosidase

A novel method using 6-Bromo-2-naphthyl-alpha-D-galactopyranoside in a dot-blotting assay on a nitrocellulose membrane has been developed for detecting β-galactosidase. This sensitive method enables the detection of as low as 0.0015 units of β-galactosidase within 10 minutes, demonstrating the compound's utility in enzyme assays and potentially in diagnostic applications (Wan & Huystee, 1994).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXQZJJCPRATR-CWVYHPPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259051
Record name 6-Bromo-2-naphthalenyl α-D-galactopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-naphthyl-alpha-D-galactopyranoside

CAS RN

25997-59-5
Record name 6-Bromo-2-naphthalenyl α-D-galactopyranoside
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthyl-alpha-D-galactoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-2-naphthalenyl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-naphthyl-α-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-BROMO-2-NAPHTHYL-.ALPHA.-D-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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